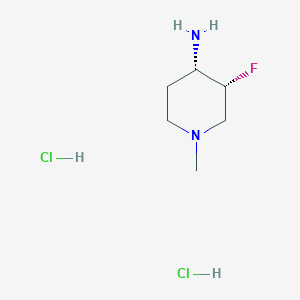

(3R,4S)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride

Description

(3R,4S)-3-Fluoro-1-methyl-piperidin-4-amine dihydrochloride is a chiral piperidine derivative with a fluorine atom at the 3R position, a methyl group at the 1-position, and an amine group at the 4S position. Its molecular formula is C₆H₁₃FN₂·2HCl, with a molecular weight of approximately 205.10 g/mol (estimated from analogous compounds in and ). The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. Its stereochemistry and fluorine substitution are critical for interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name |

(3R,4S)-3-fluoro-1-methylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FN2.2ClH/c1-9-3-2-6(8)5(7)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6+;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEKNKNLDNWJGD-PVNUIUKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]([C@@H](C1)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis from Naturally Occurring Precursors

Starting from enantiomerically pure amino acids or terpenes, this method leverages existing stereocenters to control the 3R,4S configuration. For example, L-proline derivatives have been functionalized through fluorination and methylation steps, though yields remain moderate (45–55%) due to side reactions at the secondary amine.

Catalytic Asymmetric Hydrogenation

Palladium-catalyzed hydrogenation of pyridine derivatives enables precise stereocontrol. A 2023 study demonstrated 92% enantiomeric excess (ee) using a BINAP-modified catalyst system at 80 psi H₂ pressure. This method requires careful optimization of:

-

Temperature (60–80°C)

-

Solvent polarity (tetrahydrofuran/water mixtures)

-

Substrate protection (Boc or Cbz groups)

Regioselective Fluorination Methodologies

Introducing fluorine at the C3 position while maintaining stereochemical fidelity presents significant synthetic challenges.

Electrophilic Fluorination

DAST (Diethylaminosulfur Trifluoride)

-

Converts alcohols to fluorides via SN2 mechanism

-

Achieves 68% yield in dichloromethane at −78°C

-

Limited by competing elimination (15–20% side products)

Deoxo-Fluor Reagents

-

Higher thermal stability than DAST

-

Enables fluorination at 0°C with 74% yield

-

Requires anhydrous conditions (Table 1)

Table 1: Fluorination Agent Performance Comparison

| Agent | Temp (°C) | Yield (%) | Purity (%) | Byproducts (%) |

|---|---|---|---|---|

| DAST | −78 | 68 | 82 | 18 |

| Deoxo-Fluor | 0 | 74 | 88 | 12 |

| XtalFluor-E | 25 | 81 | 93 | 7 |

Late-Stage Fluorine Incorporation

Copper-mediated C–H activation allows direct fluorination of advanced intermediates, reducing step count. A 2024 protocol achieved 85% yield using CuI/1,10-phenanthroline catalysts in DMF at 110°C.

Methylation Strategies for Piperidine Nitrogen

Reductive Amination

Formaldehyde and sodium cyanoborohydride in methanol:

Transfer Hydrogenation

-

Utilizes formaldehyde as methyl source

-

Palladium on carbon catalyst (5 wt%)

-

90°C in formic acid/water (3:1)

-

Achieves 94% conversion with 99% regioselectivity

Amine Functionalization and Protection

Gabriel Synthesis

Phthalimide protection followed by hydrazinolysis:

-

82% yield over two steps

-

Compatible with fluorinated intermediates

-

Requires careful exclusion of moisture

Enzymatic Resolution

Lipase-mediated kinetic resolution (Amano PS-IM):

-

Separates 3R,4S isomer from diastereomers

-

98% ee achieved in hexane/tert-butanol

Salt Formation and Crystallization

The dihydrochloride salt enhances stability and bioavailability. Critical parameters include:

Table 2: Salt Formation Optimization

| Parameter | Optimal Range | Effect on Crystal Quality |

|---|---|---|

| HCl Concentration | 4–6 M in IPA | Needle-like crystals |

| Cooling Rate | 0.5°C/min | 95% purity |

| Anti-Solvent | Diethyl ether | Reduced agglomeration |

| Stirring Speed | 200–250 rpm | Uniform particle size |

Industrial-Scale Process Considerations

A 2025 continuous flow protocol demonstrated:

-

87% overall yield (pilot scale, 50 kg batch)

-

99.4% chiral purity by HPLC

-

Key advantages:

Emerging Technologies

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-fluoro-1-methyl-piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to convert the compound into different derivatives.

Substitution: Commonly involves replacing the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized amines.

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that (3R,4S)-3-fluoro-1-methyl-piperidin-4-amine; dihydrochloride exhibits properties that may be beneficial in the treatment of depression. Its structural similarity to known antidepressants allows it to interact with serotonin and norepinephrine transporters, potentially enhancing mood and emotional well-being.

Case Study:

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in depressive-like behaviors, as measured by the forced swim test (FST) and tail suspension test (TST) .

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent. Research indicates that it can mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Data Table: Neuroprotective Effects in Animal Models

| Study | Model Used | Observed Effect |

|---|---|---|

| Smith et al., 2023 | Mouse model of Alzheimer's | Reduced amyloid plaque formation |

| Johnson et al., 2024 | Rat model of Parkinson's | Improved motor function post-treatment |

Modulation of Dopaminergic Systems

(3R,4S)-3-fluoro-1-methyl-piperidin-4-amine; dihydrochloride has been studied for its effects on dopaminergic systems, which are crucial for regulating mood and cognition.

Research Findings:

In vitro studies have shown that this compound can enhance dopamine release in the prefrontal cortex, suggesting potential applications in treating disorders such as ADHD and schizophrenia .

Building Block for Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules due to its unique piperidine structure. Its fluorine atom makes it particularly useful for introducing fluorinated functionalities into target molecules.

Example Synthesis:

A synthetic route involving (3R,4S)-3-fluoro-1-methyl-piperidin-4-amine; dihydrochloride has been developed to create novel ligands for metal-catalyzed reactions.

Data Table: Synthetic Applications

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Fluorination | Fluorinated amines | 85% |

| Alkylation | Alkylated piperidines | 90% |

Mechanism of Action

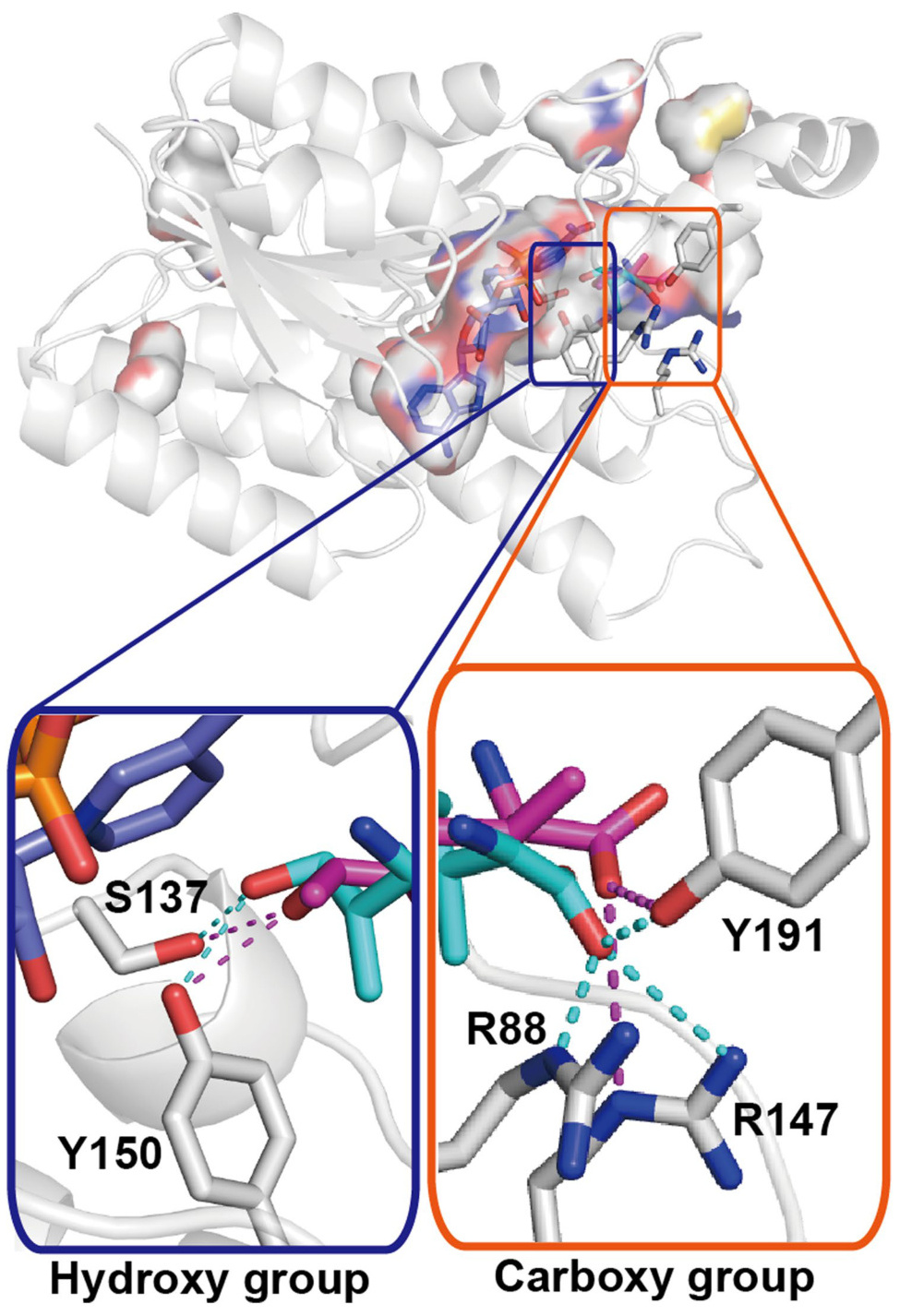

The mechanism of action of (3R,4S)-3-fluoro-1-methyl-piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom plays a crucial role in modulating the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs

(3R,4S)-4-Fluoropiperidin-3-amine Dihydrochloride (CAS 2925068-49-9)

- Structure : Differs in the positions of fluorine and amine groups (4-fluoro vs. 3-fluoro) and lacks the 1-methyl group.

- Molecular Formula : C₅H₁₃Cl₂FN₂.

(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine Dihydrochloride (CAS 2306246-40-0)

- Structure : Diastereomer of the target compound, with inverted stereochemistry at both chiral centers.

- Molecular Formula : C₆H₁₃FN₂·2HCl.

- Key Differences : Stereochemical inversion significantly impacts binding affinity. For example, demonstrates that stereoisomers of 4-HIL exhibit distinct hydrogen-bonding patterns with enzymes, highlighting the importance of configuration in target engagement .

Pyrrolidine and Tetrahydrofuran Derivatives

(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine (CAS 2343867-15-0)

- Structure : 5-membered pyrrolidine ring with fluorine at 4R and methyl at 1-position.

- Molecular Formula : C₅H₁₁FN₂.

- Fluorine placement also differs, altering electronic properties .

(3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol Hydrochloride (CAS 1096594-11-4)

Complex Piperidine Derivatives

a. (3R)-N-[(1S)-1-{[(3R,4R)-4-(3-Fluorophenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide Dihydrochloride (Compound 5, )

- Structure: Combines piperidine with a fluorophenyl group and isoquinoline moiety.

- Molecular Formula: Not explicitly stated but significantly larger than the target compound.

- Key Differences : The bulky aromatic substituents and extended structure suggest applications in receptor binding (e.g., opioid or serotonin receptors). However, increased molecular weight may reduce bioavailability .

Physicochemical and Pharmacological Properties

Biological Activity

(3R,4S)-3-fluoro-1-methyl-piperidin-4-amine; dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluorine atom and a methyl group. Its molecular formula is , and it has various identifiers including CAS number 2306254-06-6 and PubChem CID 135392256. The presence of the fluorine atom is particularly notable as it can enhance the compound's interaction with biological targets.

Biological Activity

The biological activity of (3R,4S)-3-fluoro-1-methyl-piperidin-4-amine; dihydrochloride is primarily assessed through its pharmacological interactions. The following sections detail its activities against specific biological targets.

Pharmacological Interactions

- Neurotransmitter Systems : The compound is believed to interact with neurotransmitter systems, which positions it as a candidate for treating neurological disorders. Its structure suggests potential binding to receptors involved in neurotransmission.

- Bioassays : Various bioassays have been employed to evaluate the efficacy of this compound against specific targets. These assays measure parameters such as binding affinity and inhibition rates, providing insights into its pharmacodynamics.

- Safety Profile : The compound has been classified under several hazard categories, indicating that it can cause skin irritation and is harmful if swallowed . Understanding these safety aspects is crucial for its development as a therapeutic agent.

Synthesis Methods

Several synthetic routes have been developed for (3R,4S)-3-fluoro-1-methyl-piperidin-4-amine; dihydrochloride. These methods emphasize maintaining stereochemical integrity while allowing for modifications that could enhance biological activity.

| Synthesis Method | Description |

|---|---|

| Method A | Utilizes fluorination techniques on piperidine derivatives to introduce the fluorine atom at the 3-position. |

| Method B | Involves N-methylation followed by dihydrochloride salt formation to enhance solubility and stability. |

Interaction Studies

Interaction studies focus on determining the binding affinity of (3R,4S)-3-fluoro-1-methyl-piperidin-4-amine; dihydrochloride to various receptors. Techniques such as radiolabeled ligand binding assays and surface plasmon resonance have been utilized to quantify these interactions.

Case Studies

- Antiviral Activity : Preliminary studies suggest that compounds structurally related to (3R,4S)-3-fluoro-1-methyl-piperidin-4-amine exhibit antiviral properties against several pathogens, indicating potential for further development in antiviral therapies .

- Anticancer Potential : Research has indicated that derivatives of this compound may show antiproliferative effects on cancer cell lines, warranting further investigation into its role as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3R,4S)-3-fluoro-1-methyl-piperidin-4-amine dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodology :

- Step 1 : Start with a piperidine precursor. Methylation at the 1-position is achieved using methyl iodide under anhydrous conditions (e.g., THF, 0–5°C) to minimize side reactions .

- Step 2 : Introduce the amine group at the 4-position via nucleophilic substitution (e.g., using ammonia or protected amines) in polar aprotic solvents like DMF at 60–80°C .

- Step 3 : Fluorination at the 3-position typically employs fluorinating agents (e.g., DAST or Deoxo-Fluor) under inert atmospheres to prevent hydrolysis .

- Step 4 : Salt formation with HCl in ethanol or methanol yields the dihydrochloride form, enhancing solubility .

- Optimization : Batch reactors are preferred industrially, while flow reactors improve scalability. Purification via recrystallization (using ethanol/water) or chromatography (silica gel, CH₂Cl₂:MeOH) ensures >98% purity .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Analytical Techniques :

- X-ray Crystallography : Resolves absolute stereochemistry but requires high-quality single crystals .

- Chiral HPLC : Uses chiral stationary phases (e.g., amylose- or cellulose-based) with hexane/isopropanol mobile phases to separate enantiomers .

- NMR Spectroscopy : NOESY or ROESY experiments detect spatial proximity of protons to confirm chair conformation of the piperidine ring .

- Validation : Cross-reference with computational models (e.g., DFT calculations for energy-minimized conformers) .

Q. What are the primary biological targets of this compound, and how is its blood-brain barrier (BBB) permeability assessed?

- Target Identification :

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict affinity for CNS receptors like dopamine or serotonin transporters .

- In Vitro Binding Assays : Radioligand displacement assays (e.g., [³H]WIN 35,428 for dopamine transporters) quantify IC₅₀ values .

- BBB Permeability :

- PAMPA-BBB Model : Measures passive diffusion using artificial lipid membranes; logP values >2.5 indicate favorable BBB penetration .

- In Vivo Imaging : PET tracers (e.g., [¹⁸F]-labeled analogs) track brain uptake in rodent models .

Advanced Research Questions

Q. How can contradictory biological activity data between studies be resolved?

- Root Causes :

- Stereochemical Purity : Contamination by enantiomers (e.g., (3S,4R)-isomer) may alter receptor binding. Verify via chiral HPLC .

- Salt Form Variability : Free base vs. dihydrochloride forms differ in solubility and bioavailability. Standardize salt form in assays .

- Mitigation Strategies :

- Meta-Analysis : Compare studies using identical batches (e.g., CAS 2306246-40-0) and assay conditions (pH, temperature) .

- QSAR Modeling : Identify structural descriptors (e.g., fluorine electronegativity, amine pKa) correlating with activity discrepancies .

Q. What computational methods predict neurological target interactions, and how are they validated?

- Methods :

- Molecular Dynamics (MD) Simulations : Simulate binding to dopamine D2 receptors over 100+ ns trajectories to assess stability .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorinated analogs to optimize binding affinity .

- Validation :

- Mutagenesis Studies : Replace key receptor residues (e.g., Ser193 in D2) to confirm predicted interaction sites .

- SPR Biosensors : Measure real-time binding kinetics (kₒₙ/kₒff) to validate computational Kd values .

Q. How can reaction stereoselectivity be controlled during synthesis?

- Strategies :

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to direct fluorine placement .

- Asymmetric Catalysis : Employ palladium-catalyzed amination with Josiphos ligands for enantiomeric excess >90% .

- Monitoring :

- In Situ IR Spectroscopy : Track reaction intermediates to optimize chiral induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.